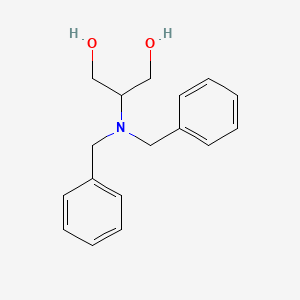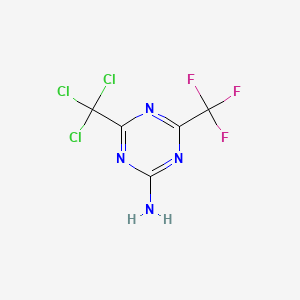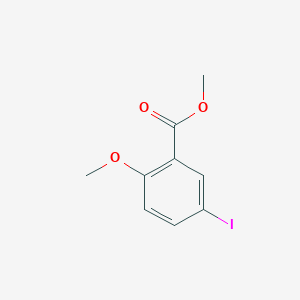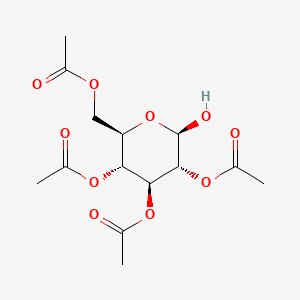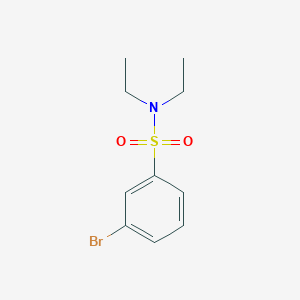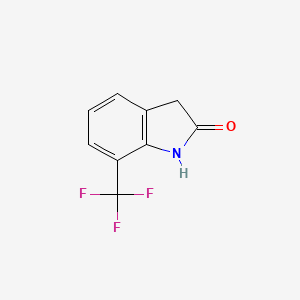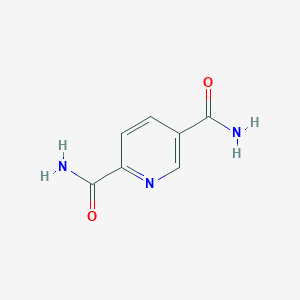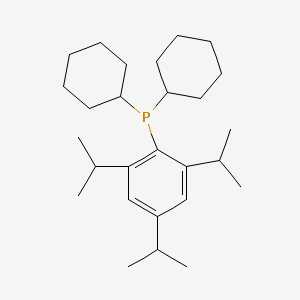
2-Methyl-1-(4-nitrophenyl)-1H-imidazole
概要
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole derivatives can be synthesized using a variety of methods. For example, one study described the synthesis of a 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative through a one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .
Chemical Reactions Analysis
Imidazole and its derivatives can undergo a variety of chemical reactions. For example, one study described the synthesis of a 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative through a one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary greatly depending on the specific compound. For example, 2-Methyl-4-nitrophenol, a compound similar to the one you mentioned, has a molecular weight of 153.14 g/mol and a XLogP3 of 1.2 .
科学的研究の応用
Antibacterial and Antimicrobial Properties
A variety of research has been conducted on the antibacterial and antimicrobial properties of imidazole derivatives, including 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. For instance, studies have shown that imidazole derivatives exhibit significant in vitro antibacterial activity against a range of microorganisms, including Staphylococcus aureus and Helicobacter pylori. Compounds such as 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole have demonstrated potent activity against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values indicating their effectiveness. Additionally, some imidazole derivatives have shown promising antimicrobial activities, suggesting their potential as novel antimicrobial agents (Letafat et al., 2008) (Narwal et al., 2012).
Synthesis and Chemical Analysis
Research on the synthesis and structural analysis of imidazole derivatives, including those containing the 2-methyl-1-(4-nitrophenyl)-1H-imidazole structure, has provided insights into their chemical properties and potential applications. For example, the synthesis of imidazole derivatives through various chemical reactions and their subsequent evaluation for properties such as crystal structure and electrochemical behavior have been documented. These studies are essential for understanding the molecular basis of the biological activity of these compounds and their potential uses in various applications, including as corrosion inhibitors (Yanover & Kaftory, 2009) (Singh et al., 2017).
Antitubercular and Anticancer Activity
Further research has extended to the evaluation of imidazole derivatives for their antitubercular and anticancer activities. Certain derivatives have been shown to exhibit high inhibitory activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. Moreover, studies have also highlighted the anticancer potential of imidazole derivatives, demonstrating their ability to inhibit the growth of cancer cells, including leukemic cells, in vitro. These findings underscore the versatility of imidazole derivatives in medicinal chemistry and drug development (Patel et al., 2017) (Jagadeesha et al., 2023).
Biodegradability and Environmental Impact
Investigations into the biodegradability of imidazole derivatives, including 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, have provided valuable insights into their environmental impact. Studies suggest that by modulating the activities of certain enzymes involved in histidine degradation, it may be possible to predict the biodegradability of these compounds, which is crucial for assessing their environmental safety (Veeraragavan et al., 2017).
作用機序
The exact mechanism of action can vary depending on the specific derivative and its molecular structure. In general, these compounds may interact with various enzymes, receptors, or other proteins in the body, leading to changes in cellular function or signaling pathways .
The pharmacokinetics of imidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound and its physicochemical properties. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is excreted .
The action of “2-Methyl-1-(4-nitrophenyl)-1H-imidazole” and other imidazole derivatives can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets .
Safety and Hazards
将来の方向性
The future directions for research on imidazole derivatives are vast and varied. One review suggested that researchers should design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
特性
IUPAC Name |
2-methyl-1-(4-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDHPOQTEXEBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434141 | |
| Record name | 2-Methyl-1-(4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73225-15-7 | |
| Record name | 2-Methyl-1-(4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

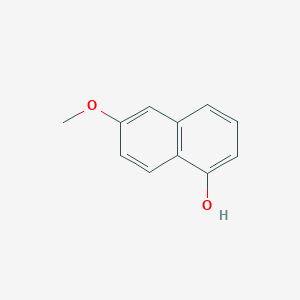
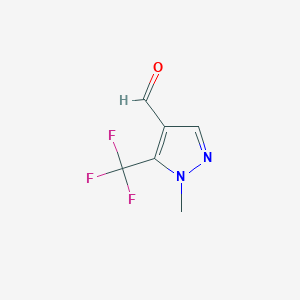
![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)

